1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a phenyl group, a pyrrole ring, and a pyrazole ring with a carbonitrile group. Its distinct chemical framework makes it a valuable candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions. One common synthetic route includes the reaction of 1-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium cyanide to yield the desired carbonitrile compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrole rings, often using reagents like halogens or alkylating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion.
Scientific Research Applications
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, its antiviral activity against hepatitis C virus is attributed to the inhibition of cyclooxygenase-2, which plays a crucial role in the viral replication process . The compound’s structure allows it to bind effectively to the active sites of target enzymes, thereby disrupting their normal function.
Comparison with Similar Compounds
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds such as:
1-Phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamides: These compounds also exhibit antiviral properties but differ in their specific molecular interactions and potency.
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides: These derivatives have been studied for their cannabinoid receptor affinity and show different selectivity profiles compared to the carbonitrile compound.
The uniqueness of this compound lies in its specific structural features that confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c15-10-12-11-16-18(13-6-2-1-3-7-13)14(12)17-8-4-5-9-17/h1-9,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPBUILTGSQXDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N3C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378960 | |
Record name | 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95834-35-8 | |
Record name | 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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